Anthraquinone-2,6-disulfonic acid disodium salt
Overview
Description
Anthraquinone-2,6-disulfonic acid disodium salt (AQ-2,6) is a water-soluble anthraquinone derivative . It is an organic compound with the molecular formula C14H6Na2O8S2 . These AQ derivatives are useful as redox catalysts for aeration in the Becher process .
Synthesis Analysis
The synthesis of AQ-2,6 involves the use of water-soluble anthraquinone derivatives . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of AQ-2,6 is C14H6Na2O8S2 . The compound is a solid at 20 degrees Celsius .Chemical Reactions Analysis
AQ-2,6 is used in the synthesis of water-soluble anthraquinone derivatives . It is also used as a redox catalyst in the Becher process . More detailed information about its chemical reactions is not available in the retrieved resources.Physical And Chemical Properties Analysis
AQ-2,6 is a solid at 20 degrees Celsius . It is white to yellow to orange in color and appears as a powder to crystal . It is soluble in hot water .Scientific Research Applications
Proteomics Research
Disodium anthraquinone-2,6-disulfonate serves as an important anthraquinone compound in proteomics research . Its chemical properties allow for the study of protein structures and functions, particularly in the identification of protein-ligand interactions and the investigation of protein folding and stability.
Electrochemical Applications
This compound has been identified as a sustainable material for electrochemical applications . It is used in the study of redox potentials in solution, which is crucial for the development of organic electronic materials. Its derivatives are particularly valuable in the formulation of hierarchical screening strategies for high-performance organic electronic materials.
Organic Electronics
Anthraquinone-2,6-disulfonic acid disodium salt derivatives are used in the synthesis of organic electronic materials . These materials are essential for creating components like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are used in displays and solar cells, respectively.
Redox Catalysts
The compound’s derivatives act as redox catalysts in processes such as the Becher process, which involves the aeration of certain materials . This application is significant in industrial chemistry where these catalysts facilitate various chemical reactions through electron transfer.
Future Directions
Mechanism of Action
Target of Action
Anthraquinone-2,6-disulfonic acid disodium salt, also known as Disodium anthraquinone-2,6-disulfonate, is primarily used as a desulfurization agent in the production of synthetic ammonia . It is also used as an intermediate in dye production .
Mode of Action
The compound acts as a strong oxidizing agent . It can oxidize aromatic amines, phenols, and unsaturated compounds
Action Environment
The action, efficacy, and stability of Anthraquinone-2,6-disulfonic acid disodium salt can be influenced by environmental factors. It is stable and incompatible with strong oxidizing agents . It should be stored in a cool, ventilated, and dry place, and protected from moisture, water, sunlight, and heat . It is packed in iron drums lined with plastic bags, each drum weighing 60kg .
properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,6-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVWEHDVFYKHL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061216 | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Sodium anthraquinone-2,6-disulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20249 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Anthraquinone-2,6-disulfonic acid disodium salt | |
CAS RN |
853-68-9 | |
Record name | Sodium anthraquinone-2,6-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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